Regioisomeric Distinction: 5-Acetic Acid vs. 3-Acetic Acid Substitution
2-(4-Hydroxy-1H-indol-5-yl)acetic acid is a regioisomer of 4-hydroxyindole-3-acetic acid (4-HIAA, CAS 56395-08-5) . The target compound possesses the acetic acid side chain at the 5-position of the indole ring, whereas 4-HIAA features the acetic acid moiety at the 3-position. This positional difference in substitution pattern may lead to distinct interactions with biological targets or altered physicochemical properties, although direct comparative activity data is currently unavailable in the public domain .
| Evidence Dimension | Substitution position of acetic acid moiety |
|---|---|
| Target Compound Data | 5-position |
| Comparator Or Baseline | 4-Hydroxyindole-3-acetic acid (CAS 56395-08-5): 3-position |
| Quantified Difference | Positional isomer; acetic acid side chain located at 5-position instead of 3-position |
| Conditions | Structural comparison based on IUPAC nomenclature |
Why This Matters
This positional isomerism may affect biological target engagement and should be considered when selecting compounds for SAR studies where indole ring substitution pattern is a critical variable.
